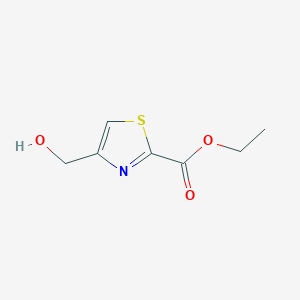

4-(羟甲基)-1,3-噻唑-2-羧酸乙酯

描述

Ethyl 4-(hydroxymethyl)-1,3-thiazole-2-carboxylate, also known as EHMT, is an organic compound that has been used in a variety of scientific research applications. It is a derivative of thiazole and is found in a wide range of organic compounds. EHMT is a colorless, odorless, and crystalline solid that is soluble in water and ethanol. Its boiling point is at around 130 degrees Celsius and its melting point is at around 73 degrees Celsius. This compound is widely used in research due to its unique properties and its ability to be easily synthesized.

科学研究应用

Synthesis of Imidazoles

Ethyl 4-(hydroxymethyl)-1,3-thiazole-2-carboxylate: is a versatile intermediate in the synthesis of imidazoles, which are crucial heterocycles in functional molecules used across various applications. The compound’s reactivity allows for regiocontrolled synthesis, contributing to advancements in pharmaceuticals and agrochemicals, as well as in the development of dyes for solar cells and other optical applications .

Dental Applications

In the field of dental science, this compound serves as a precursor for creating highly cross-linked networks. These networks are obtained through photocuring processes and are essential for developing new classes of dental restorative resins. The compound’s structure lends itself to forming polymers with desirable properties such as reduced shrinkage and increased hardness .

Agrochemicals

The modification of active ingredients with Ethyl 4-(hydroxymethyl)-1,3-thiazole-2-carboxylate can enhance the efficacy, exotoxicology, and user-friendliness of agrochemicals. Its incorporation into molecules can influence physico-chemical properties, improving the metabolic and oxidative stability of agrochemicals .

Solar Cells

In the realm of renewable energy, particularly solar cells, Ethyl 4-(hydroxymethyl)-1,3-thiazole-2-carboxylate can be utilized in the fabrication of self-assembled monolayers (SAMs). These SAMs act as hole-transporting materials for inverted perovskite solar cells, contributing to the efficiency and stability of these devices .

Functional Materials

This compound is instrumental in the creation of functional framework materials, such as metal–organic frameworks (MOFs) and covalent organic frameworks (COFs). It aids in the development of materials with dynamic bonding and charge transport pathways, which are pivotal in various technological applications .

Catalysis

Ethyl 4-(hydroxymethyl)-1,3-thiazole-2-carboxylate: finds application in catalysis, particularly in the electrocatalytic oxidation of biomass-derived compounds. It helps in the synthesis of value-added chemicals, showcasing its potential in sustainable energy conversion technologies .

作用机制

- Thiazoles, like Ethyl 4-(hydroxymethyl)-1,3-thiazole-2-carboxylate, are known to exhibit diverse biological activities. They are found in various biologically active compounds, including antimicrobial drugs, antiretrovirals, antifungals, and antineoplastic agents .

- The thiazole ring’s aromaticity, characterized by the delocalization of π-electrons from the sulfur atom, suggests potential electrophilic and nucleophilic substitution reactions .

Target of Action

Mode of Action

Pharmacokinetics (ADME)

- Ethyl 4-(hydroxymethyl)-1,3-thiazole-2-carboxylate is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . Its specific distribution pattern is not well-documented. The compound may undergo metabolic transformations, but details are lacking. Information on excretion pathways is currently unavailable.

属性

IUPAC Name |

ethyl 4-(hydroxymethyl)-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S/c1-2-11-7(10)6-8-5(3-9)4-12-6/h4,9H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUKVDKUHVHTUQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CS1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(hydroxymethyl)-1,3-thiazole-2-carboxylate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

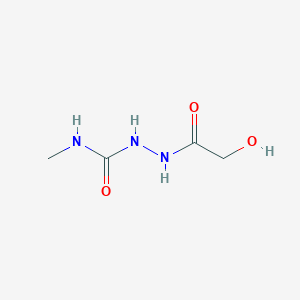

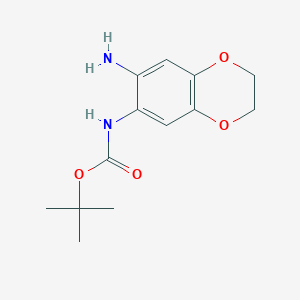

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-methyl 1-isopropyl-7-(methylsulfonyl)-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1518202.png)

![3-[9-(3-Bromophenyl)carbazol-3-yl]-9-phenylcarbazole](/img/structure/B1518205.png)

![(1S,1aS,6bR)-ethyl 5-((7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-4-yl)oxy)-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate](/img/structure/B1518208.png)

![N-[1,1'-biphenyl]-4-yl-9-phenyl-9H-carbazol-2-amine](/img/structure/B1518211.png)

![2-chloro-6-(5-isopropyl-2-methylphenyl)-4-((1R,3r,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1518219.png)

![(R)-methyl 1-isopropyl-7-(methylsulfonyl)-2-(4-(trifluoromethyl)pyrimidin-2-yl)-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1518225.png)

![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9-([1,1'-biphenyl]-3-yl)carbazole](/img/structure/B1518236.png)

![3-[(2-Acetamidoethyl)sulfamoyl]propanoic acid](/img/structure/B1518250.png)

![1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1518252.png)